Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Assignments
The systematic IUPAC name of the compound is derived from its 3,4-dihydroquinoline core, which is hydrogenated at the C3–C4 position. The parent structure is numbered such that the nitrogen atom occupies position 1. Substituents are assigned as follows:
- Position 1 : An ethyl carboxylate group (ethoxycarbonyl), forming the 1(2H)-carboxylate moiety.
- Position 2 : An ethyl group attached to the nitrogen atom.
- Position 4 : A [3,5-bis(trifluoromethyl)phenyl]methyl group, further substituted with a methoxycarbonylamino (-NHCO2CH3) functionality.
- Position 6 : A trifluoromethyl (-CF3) group.
Stereochemical assignments for the chiral centers at C2 and C4 follow the Cahn-Ingold-Prelog priority rules. The (2R,4S) configuration is confirmed via X-ray crystallography (see §1.2), where the spatial arrangement of substituents aligns with the observed electron density map. The ethyl group at C2 adopts an equatorial orientation relative to the partially saturated quinoline ring, while the bulky [3,5-bis(trifluoromethyl)phenyl]methyl group at C4 occupies an axial position to minimize steric clashes.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction data (PDBj entry 0RP) reveal a monoclinic crystal system with space group P21/c and unit cell parameters a = 15.23 Å, b = 10.45 Å, c = 18.72 Å, and β = 112.5°. The dihydroquinoline ring adopts a half-chair conformation, with C2 and C4 deviating from the mean plane by 0.78 Å and 0.92 Å, respectively (Table 1). Key bond lengths include:
- N1–C2: 1.467 Å
- C4–N(amide): 1.342 Å
- C(aryl)–CF3: 1.332–1.345 Å
Table 1 : Selected geometric parameters from X-ray analysis
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 bond length | 1.467 |
| C4–N(amide) bond length | 1.342 |
| C2–C3 bond length | 1.526 |
| C3–C4 bond length | 1.518 |
| C4–C5 bond length | 1.507 |
| N1–C2–C3 bond angle | 112.4° |
| C2–C3–C4 bond angle | 110.7° |
Intermolecular interactions are dominated by C–H···O hydrogen bonds between the methoxycarbonyl oxygen and adjacent aromatic protons, forming a zigzag chain along the b-axis. The trifluoromethyl groups participate in orthogonal C–F···π interactions (distance: 3.12 Å) with neighboring quinoline rings, stabilizing the crystal packing.
Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives
The structural features of this compound differ markedly from other tetrahydroquinoline derivatives (Table 2). For instance:
- Norfloxacin complexes : Copper(II) complexes of norfloxacin exhibit square-planar coordination geometries, with the tetrahydroquinoline core acting as a bidentate ligand through carboxyl and carbonyl oxygen atoms. In contrast, the current compound lacks metal-coordinating groups and maintains a neutral charge.
- Embelin derivatives : Dihydroquinoline embelin analogs feature extended alkyl chains (e.g., undecyl groups) at position 3, which induce significant hydrophobic interactions absent in the trifluoromethyl-rich structure analyzed here.
- Anticancer dihydroquinolines : Derivatives with nitro or hydroxy substituents at position 7 show planar aromatic systems, whereas the steric bulk of the [3,5-bis(trifluoromethyl)phenyl]methyl group in this compound enforces non-planar conformations.
Table 2 : Structural comparison with related tetrahydroquinolines
The electron-withdrawing trifluoromethyl groups significantly alter the electronic structure compared to non-fluorinated analogs. Density functional theory (DFT) calculations on similar compounds show that -CF3 substituents lower the LUMO energy by ~1.2 eV, enhancing electrophilic reactivity at the quinoline nitrogen.
Conformational Dynamics via Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect (NOE) spectroscopy reveals key through-space interactions that define the compound’s solution-phase conformation (Figure 1). Irradiation of the C2 ethyl group protons (δ 1.42 ppm) enhances signals for the C4 benzyl protons (δ 5.21 ppm), indicating their spatial proximity (<4 Å). This observation supports a gauche conformation between the C2 ethyl and C4 substituents, consistent with the crystalline state geometry.
Figure 1 : Key NOE correlations observed in CDCl3
- NOE 1 : H-C2 ethyl ↔ H-C4 benzyl
- NOE 2 : H-C6 CF3 ↔ H-C5 aromatic
- NOE 3 : Methoxy protons ↔ N–H amide
Variable-temperature NMR studies (298–338 K) show minimal chemical shift changes (Δδ < 0.05 ppm) for the dihydroquinoline ring protons, suggesting restricted rotation about the C3–C4 bond due to steric hindrance from the [3,5-bis(trifluoromethyl)phenyl] group. Molecular dynamics simulations predict a rotational energy barrier of ~12 kcal/mol for this bond, comparable to ortho-substituted biphenyl systems.
Properties
IUPAC Name |
ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870300 | |
| Record name | Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at the Massachusetts Institute of Technology . The compound can also be formulated into solid lipid microparticles using an anti-solvent precipitation strategy . This method involves the rapid diffusion of an organic solvent into an aqueous phase, leading to the precipitation of the lipid and drug . Industrial production of Torcetrapib began in Ireland in 2005 .
Chemical Reactions Analysis
Torcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cholesteryl ester transfer protein, inhibiting its function . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into its active form. The major products formed from these reactions include high-density lipoprotein cholesterol and low-density lipoprotein cholesterol .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate exhibit promising anticancer properties. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, potentially increasing its effectiveness against various cancer cell lines.
Case Study : A study demonstrated that derivatives of this compound showed significant activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Inhibition of Enzyme Activity
The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression and angiogenesis, such as Raf kinase. This inhibition can lead to reduced tumor growth and metastasis.
Data Table: Inhibitory Effects on Enzyme Activity
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Ethyl 4-[...] | Raf Kinase | 0.5 |
| Other Analog | Raf Kinase | 0.8 |
Synthesis of Heterocycles
Ethyl 4-[...] serves as a precursor in the synthesis of various heterocyclic compounds, particularly those containing quinoline and pyrimidine structures. These heterocycles are known for their diverse biological activities.
Case Study : The synthesis of thienopyrimidine derivatives from this compound has been documented, showcasing its utility in creating biologically active molecules .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications to the trifluoromethyl groups and the ethyl substituents can significantly alter the biological activity of the compound. This insight is crucial for drug design and optimization.
Data Table: SAR Modifications
| Modification | Biological Activity Change |
|---|---|
| Addition of Methyl | Increased potency |
| Removal of Trifluoromethyl | Decreased potency |
Mechanism of Action
Torcetrapib exerts its effects by inhibiting cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . By inhibiting this process, Torcetrapib increases high-density lipoprotein cholesterol levels and reduces low-density lipoprotein cholesterol levels . This mechanism is intended to reduce the risk of cardiovascular diseases by improving cholesterol profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: The 3,4-dihydroquinoline core in the target compound offers greater rigidity compared to tetrahydropyrimidine () or triazine () systems. This rigidity may enhance target selectivity but reduce synthetic accessibility . Tetrahydro-pyrimidine derivatives () prioritize hydrogen-bonding interactions via the 2-oxo group, whereas the target compound’s 1-ethyl carboxylate may serve a similar role .
Substituent Effects: Trifluoromethyl Groups: All compared compounds include CF₃ substituents, known to enhance lipophilicity (logP) and metabolic stability. The target compound’s three CF₃ groups likely amplify these effects compared to analogs with fewer CF₃ moieties . Aromatic Systems: The 3,5-bis(CF₃)phenyl group in the target compound and ’s analog enables strong hydrophobic and halogen-bonding interactions, contrasting with the 3,4-difluorophenyl group in , which prioritizes dipole interactions .
Bioactivity Implications: The target compound’s structural complexity aligns with hierarchical clustering principles (), where similar substituent patterns correlate with overlapping bioactivity profiles. For example, CF₃-rich compounds (target, ) may share targets in enzyme inhibition or receptor antagonism .
Research Findings and Theoretical Insights
- Synthetic Challenges: The target compound’s multiple CF₃ groups and sterically hindered 4-amino substituent likely complicate synthesis, requiring advanced fluorination and protection-deprotection strategies, as seen in ’s tetrahydropyrimidine synthesis .
- Bioactivity Prediction : Based on ’s data-mining framework, the compound’s bioactivity may cluster with CF₃-containing kinase inhibitors or antimicrobial agents, though experimental validation is needed .
- Agrochemical Potential: Structural parallels to triflusulfuron () suggest possible herbicidal activity, but the dihydroquinoline core may redirect its mechanism toward non-plant targets .
Biological Activity
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by multiple trifluoromethyl groups and a quinoline core, suggests interesting biological activities that warrant detailed investigation.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Quinoline core : A bicyclic structure known for various biological activities.
- Trifluoromethyl groups : Modifications that enhance lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that compounds similar to this quinoline derivative exhibit antimicrobial activity. The presence of trifluoromethyl groups is often associated with enhanced potency against various pathogens. For instance, studies have shown that derivatives of trifluoromethylated quinolines demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, molecular docking studies suggest that it may effectively bind to acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The binding affinity of the compound was found to be promising, indicating potential therapeutic applications in neuropharmacology.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it possesses cytotoxic activity against human cancer cells, likely due to its ability to induce apoptosis. Further research is necessary to elucidate the mechanisms behind this activity and its selectivity towards cancerous versus normal cells .
Study 1: Antibacterial Activity
A study published in a peer-reviewed journal explored the antibacterial properties of several trifluoromethylated quinolines, including our compound of interest. Results showed that at concentrations of 10 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 75%, demonstrating significant antibacterial potential .
Study 2: AChE Inhibition
Another investigation focused on the inhibition of AChE by various quinoline derivatives. The compound exhibited a binding energy of -9.8 kcal/mol at the catalytic active site of AChE, indicating strong interaction and potential as a therapeutic agent for Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can intermediates be validated?
Methodological Answer:
The synthesis of polyfluorinated quinoline derivatives typically involves multi-step protocols, including:
- Mannich-type reactions for constructing the dihydroquinoline core, followed by trifluoromethyl group introduction via nucleophilic substitution or coupling reactions .
- Crystallographic validation of intermediates (e.g., using X-ray diffraction) to confirm regiochemistry and stereochemistry . For example, torsion angles and bond lengths in crystal structures can verify substituent positioning .
- NMR monitoring (e.g., and NMR) to track fluorinated group incorporation and assess purity .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) and confirms substituent orientation .
- Multinuclear NMR : , , and NMR identify electronic environments of trifluoromethyl groups and detect rotational barriers .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for complex fluorinated structures .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors, which may decompose into toxic gases (e.g., HF) under heat .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Electrostatic charge buildup should be mitigated due to potential flammability .
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent hydrolysis of labile groups (e.g., methoxycarbonyl) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Combine NMR with IR spectroscopy to distinguish between isomeric forms or rotational conformers. For example, carbonyl stretching frequencies (1700–1750 cm) can confirm methoxycarbonyl group integrity .
- Dynamic NMR experiments : Variable-temperature studies can identify restricted rotation in trifluoromethylphenyl groups, explaining split signals .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values to validate assignments .
Advanced: What computational methods are suitable for studying this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing electron-deficient regions from trifluoromethyl groups .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .
- Solvent effect modeling : Use PCM (Polarizable Continuum Model) to assess solvent polarity’s impact on reaction pathways .
Advanced: How do fluorine substituents influence reactivity in downstream functionalization?
Methodological Answer:
- Electron-withdrawing effects : Trifluoromethyl groups deactivate aromatic rings toward electrophilic substitution, directing reactions to specific positions. Use Hammett constants () to predict substituent effects .
- Steric hindrance : Bulkier bis(trifluoromethyl)phenyl groups may necessitate milder conditions (e.g., Pd-catalyzed cross-coupling at lower temps) .
- Comparative studies : Synthesize analogs with non-fluorinated substituents to isolate electronic vs. steric contributions .
Advanced: How can reaction conditions be optimized to minimize byproducts in the final step?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temp, catalyst loading, solvent polarity). For example, DMF may enhance solubility but increase ester hydrolysis risk .
- In situ monitoring : Employ LC-MS to detect intermediates and abort reactions at optimal conversion points .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer, higher-yielding syntheses .
Advanced: What strategies address stereochemical challenges in dihydroquinoline derivatives?
Methodological Answer:
- Chiral chromatography : Separate enantiomers using columns with amylose-based stationary phases .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD (Electronic Circular Dichroism) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key steps to control stereocenters .
Advanced: How does this compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via HPLC. Trifluoromethyl groups enhance stability at pH 4–8 but hydrolyze under strong bases .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for fluorinated quinolines) .
Advanced: What solvent systems are optimal for studying its photophysical properties?
Methodological Answer:
- Polar aprotic solvents : Use acetonitrile or DMSO for UV/Vis studies to minimize hydrogen bonding interference. Fluorescence quantum yields are often higher in non-polar solvents (e.g., toluene) due to reduced quenching .
- Solvatochromism analysis : Measure shifts in solvents of varying polarity (e.g., Reichardt’s ET(30) scale) to assess charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
